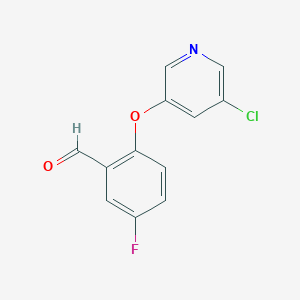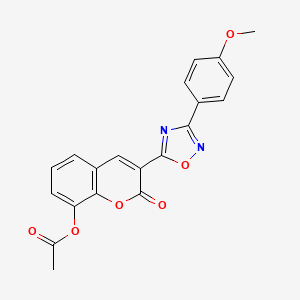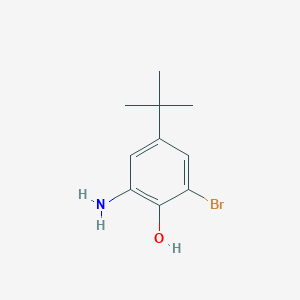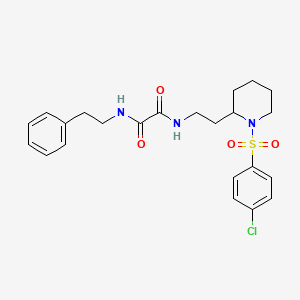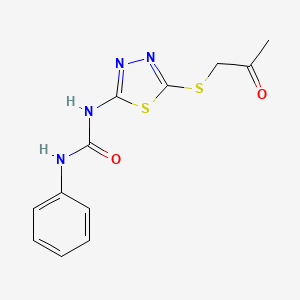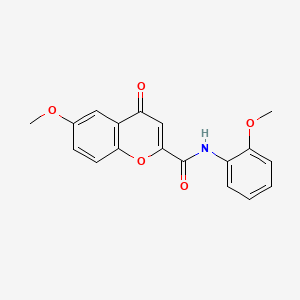![molecular formula C15H15F2N7O2S B2995573 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-09-7](/img/structure/B2995573.png)
7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H15F2N7O2S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological and pharmaceutical activity .
Mode of Action
It is known that piperazine derivatives can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
It is known that pyrimidine derivatives can play a vital role in various biological procedures as well as in cancer pathogenesis .
Result of Action
It is known that compounds with similar structures can have significant effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures, such as ciprofloxacin derivatives, have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, which can influence the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, some ciprofloxacin derivatives can inhibit bacterial growth by interfering with DNA gyrase, an enzyme crucial for bacterial DNA replication .
Molecular Mechanism
Based on its structural similarity to other bioactive compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects in animal models, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are often metabolized by various enzymes and can interact with cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N7O2S/c1-22-14-13(20-21-22)15(19-9-18-14)23-4-6-24(7-5-23)27(25,26)12-8-10(16)2-3-11(12)17/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHAXZHQXMFAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2995491.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)
![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)
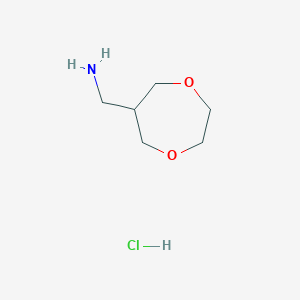
![[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea](/img/structure/B2995498.png)
![2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2995499.png)
![methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)amino]prop-2-enoate](/img/structure/B2995500.png)
